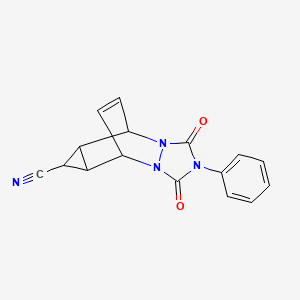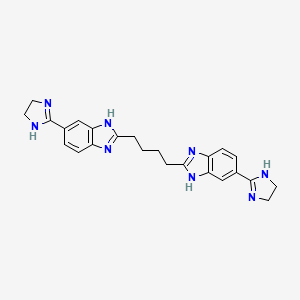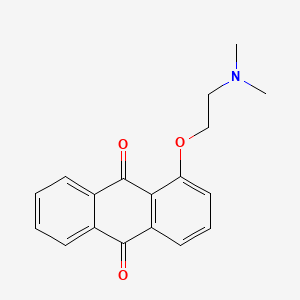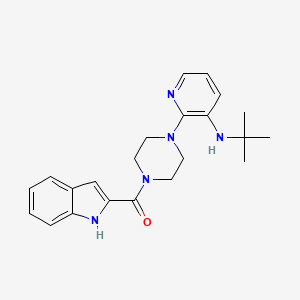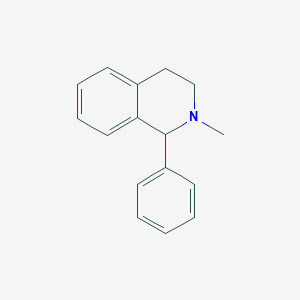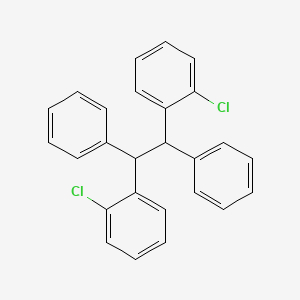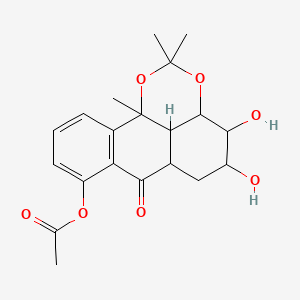
Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- involves several steps. One method involves the cyclization of 1-dialkylaminoanthraquinones through thermolysis in pyridine and other polar solvents. This process leads to the formation of anthra[1,9-de]-1,3-oxazine derivatives, which then undergo further contraction to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.
化学反応の分析
Types of Reactions
Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxides, while reduction could produce alcohols or other reduced forms of the compound.
科学的研究の応用
Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Anthra[1,9-bc]pyrrole derivatives: These compounds share a similar core structure but differ in their functional groups and overall properties.
Anthra[1,9-de]-1,3-oxazine derivatives: These compounds are intermediates in the synthesis of the target compound and have similar chemical behavior.
Uniqueness
Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
3451-28-3 |
|---|---|
分子式 |
C20H24O7 |
分子量 |
376.4 g/mol |
IUPAC名 |
(11,12-dihydroxy-1,15,15-trimethyl-8-oxo-14,16-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5-trien-6-yl) acetate |
InChI |
InChI=1S/C20H24O7/c1-9(21)25-13-7-5-6-11-14(13)16(23)10-8-12(22)17(24)18-15(10)20(11,4)27-19(2,3)26-18/h5-7,10,12,15,17-18,22,24H,8H2,1-4H3 |
InChIキー |
HHJKGFJSJRCMCF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3CC(C(C4C3C2(OC(O4)(C)C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


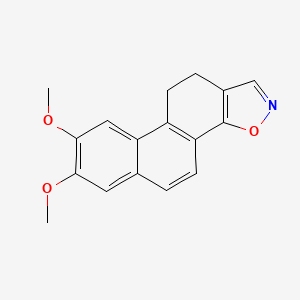
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
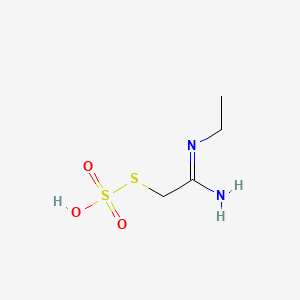
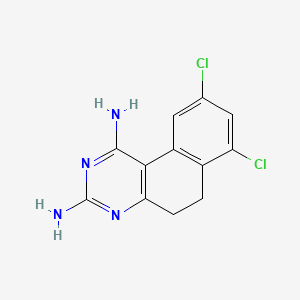
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)

